molecular formula C11H13N3O2S B2845773 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1396685-72-5

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2845773
CAS No.: 1396685-72-5
M. Wt: 251.3
InChI Key: PWQOIQLMHXGOFV-UHFFFAOYSA-N
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Description

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features both isoxazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Group: The isoxazole ring is then functionalized with an ethyl group via alkylation reactions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Urea Formation: The final step involves the reaction of the isoxazole and thiophene intermediates with a urea derivative under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)amine: Similar structure but with an amine group instead of a urea group.

    1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea is unique due to the combination of isoxazole and thiophene rings, which may confer distinct chemical and biological properties compared to other compounds with similar structures.

Properties

IUPAC Name

1-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-8-7-9(16-14-8)4-5-12-11(15)13-10-3-2-6-17-10/h2-3,6-7H,4-5H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQOIQLMHXGOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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